3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Description
The compound is a complex organic molecule that contains a chromene ring (a heterocyclic compound that is a fusion of a benzene ring and a pyran ring), a pyrido[1,2-a][1,5]diazocin ring (a type of diazocine ring), and a tetrahydro-1H-1,5-methano ring .
Molecular Structure Analysis
The 2H-chromene ring system in similar compounds is nearly planar, and the morpholine ring adopts a chair conformation .Scientific Research Applications
Thromboxane A2 Synthetase Inhibition
One study discusses the synthesis and biological activity of Tröger's base analogs, highlighting their potential as thromboxane A2 synthetase inhibitors. This enzyme plays a critical role in platelet aggregation and blood clot formation, making such compounds of interest for cardiovascular disease treatment (Johnson et al., 1993).
Anticancer Lead Development
Another research area involves chromene derivatives, which have been studied for their potential as anticancer agents. Molecular modeling and docking studies suggest that certain chromene derivatives could act as DNA intercalators, presenting them as leads for developing new anticancer drugs (Santana et al., 2020).
Catalysis in Organic Synthesis
The catalytic properties of certain compounds in synthesizing tetrahydro-4H-chromenes and related structures are also noteworthy. These reactions are essential for creating complex organic molecules with potential applications in pharmaceuticals and materials science (Khurana et al., 2014).
Novel Tricyclic Compounds Synthesis
Research on the base-promoted transformation of pyrimidinone derivatives into novel tricyclic compounds emphasizes the importance of organic synthesis in generating new molecules with potential biological activities (Shutalev et al., 2008).
properties
IUPAC Name |
11-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-14-6-15(2)23-18(9-22(27)28-20(23)7-14)13-24-10-16-8-17(12-24)19-4-3-5-21(26)25(19)11-16/h3-7,9,16-17H,8,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJGYLSHJNESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CC4CC(C3)C5=CC=CC(=O)N5C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one |
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